molecular formula C8H10O3 B11919380 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one

6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one

Cat. No.: B11919380
M. Wt: 154.16 g/mol
InChI Key: NRLRZJGREAGCRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one involves the reaction of mesityl oxide with a suitable reagent to form the spirocyclic structure. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pesticides and pharmaceuticals.

    Industry: Used in the formulation of environmentally friendly pesticides.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets and pathways. As a metabolite of Spiromesifen, it acts as a lipid synthesis inhibitor, disrupting the normal metabolic processes in pests. This leads to the inhibition of growth and reproduction in target organisms .

Comparison with Similar Compounds

Similar Compounds

    Spiromesifen: The parent compound, used as a pesticide.

    Spirotetramat: Another spirocyclic tetronic acid with similar pesticidal properties.

    Spirodiclofen: A related compound used as an acaricide.

Uniqueness

6-Hydroxy-1-oxaspiro[4.4]non-3-en-2-one is unique due to its specific spirocyclic structure and its role as a metabolite of Spiromesifen. This gives it distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

9-hydroxy-1-oxaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C8H10O3/c9-6-2-1-4-8(6)5-3-7(10)11-8/h3,5-6,9H,1-2,4H2

InChI Key

NRLRZJGREAGCRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)C=CC(=O)O2)O

Origin of Product

United States

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